Ethyl 2-bromo-4-cyano-6-methoxybenzoate
Description
Ethyl 2-bromo-4-cyano-6-methoxybenzoate is a substituted benzoate ester featuring three distinct functional groups: a bromine atom at position 2, a cyano group at position 4, and a methoxy group at position 4. The electron-withdrawing cyano and bromo groups enhance reactivity in nucleophilic substitution or coupling reactions, while the methoxy group contributes to solubility and steric effects.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJWCXFKLDXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Reactivity
The positions and types of substituents critically influence chemical behavior:
- Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0): Substituents: Bromo (C2), cyano (C6), difluoromethyl (C4). Molecular formula: C₁₁H₈BrF₂NO₂ . Key Differences: The cyano group at C6 (vs. C4 in the target compound) and the presence of a difluoromethyl group (vs. methoxy) alter electronic and steric profiles.
- Ethyl 2-hydroxy-4-methoxybenzoate (5) and Ethyl 2-hydroxy-6-methoxybenzoate (4) :
- Substituents: Hydroxy (C2), methoxy (C4 or C6).
- Key Differences : The hydroxyl group at C2 (vs. bromo) increases polarity and acidity, making these compounds intermediates in synthesizing salicylate derivatives. Mass spectra show a base peak at m/z 150, characteristic of salicylate fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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